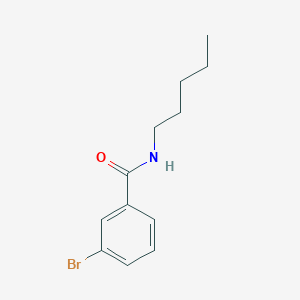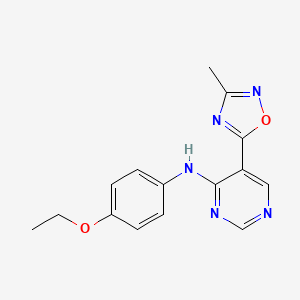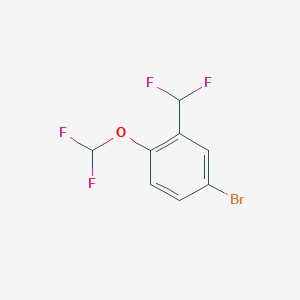
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom . Both of these groups are often found in biologically active compounds and have been the subject of much research .
Synthesis Analysis
The synthesis of isoxazole and thiophene derivatives has been an active area of research. Various synthetic strategies have been developed, including condensation reactions like the Gewald reaction for thiophene derivatives .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene also has a five-membered ring, but with one sulfur atom .Chemical Reactions Analysis
Isoxazole and thiophene rings can undergo various chemical reactions, depending on the substituents present on the rings. The type and position of these substituents can greatly influence the reactivity and properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole and thiophene derivatives can vary greatly depending on their structure. For example, the presence of different substituents can affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Corrosion Inhibition
The study of benzimidazole bearing 1,3,4-oxadiazoles, including compounds with thiophene substituents, has shown promising results in corrosion inhibition for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, preventing corrosion. Such applications are crucial in industries where metal durability is essential, such as in pipelines and construction (Ammal, Prajila, & Joseph, 2018).
Anti-Inflammatory and Anticancer Properties
Celecoxib derivatives, including those with sulfone and thiophene components, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the versatility of sulfone and thiophene compounds in drug development, suggesting a potential area of application for the compound of interest (Küçükgüzel et al., 2013).
Organic Synthesis and Photopolymerization
The use of thiophene derivatives in photoinduced electron transfer reactions for initiating cationic polymerization and conjugated polymer formation represents a novel application in material science. This process is essential for creating materials with specific optical and electronic properties, useful in technologies such as solar cells and light-emitting diodes (Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012).
Antimicrobial and Antitubercular Activity
Novel sulfonyl derivatives have been synthesized and tested for their antimicrobial and antitubercular properties, showcasing the potential of sulfonyl and thiophene moieties in developing new therapeutic agents. This research underscores the importance of chemical synthesis in addressing global health challenges, such as antibiotic resistance and tuberculosis (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Enzyme Inhibition
Sulfonamide derivatives incorporating thiophene and isoxazole rings have been investigated for their inhibitory activity against human carbonic anhydrase isoenzymes, highlighting another potential biomedical application. These studies contribute to understanding how structural modifications can enhance the specificity and efficacy of enzyme inhibitors (Mishra et al., 2016).
Mechanism of Action
The mechanism of action of isoxazole and thiophene derivatives can vary widely, depending on their structure and the biological target. They have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
The safety and hazards associated with isoxazole and thiophene derivatives can also vary widely, depending on their specific structure. Some compounds may be relatively safe, while others may be toxic or hazardous. It’s always important to handle these compounds with appropriate safety precautions .
Future Directions
The development of new synthetic strategies and the design of new isoxazole and thiophene derivatives based on the most recent knowledge is of prime importance. This could provide a low-height flying bird’s eye view of isoxazole and thiophene derivatives to medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO5S2/c17-16(18)26(21,22)14-6-2-1-4-11(14)15(20)23-9-10-8-12(24-19-10)13-5-3-7-25-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGXJXPTCNIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-((difluoromethyl)sulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)
![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)



![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)
![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)


![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)